cis-12-Octadecensäuremethylester

Übersicht

Beschreibung

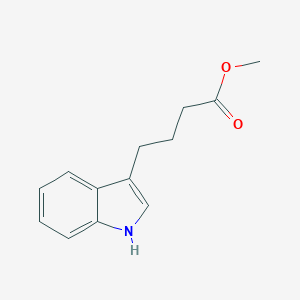

cis-12-Octadecensäuremethylester: ist ein einfach ungesättigter Fettsäuremethylester. Es ist ein Derivat der Octadecensäure, insbesondere des cis-12-Isomers. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.

Herstellungsmethoden

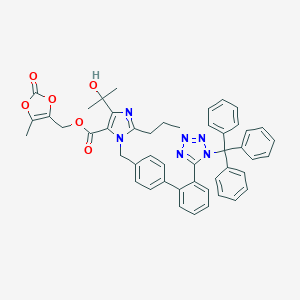

Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound erfolgt in der Regel durch Veresterung von Octadecensäure mit Methanol. Diese Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder Salzsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihren Methylester zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von this compound häufig durch Umesterung von Triglyceriden, die in natürlichen Ölen vorkommen. Dieser Prozess beinhaltet die Reaktion der Triglyceride mit Methanol in Gegenwart eines basischen Katalysators wie Natriummethanolat oder Kaliumhydroxid. Die Reaktion wird typischerweise bei erhöhten Temperaturen und Drücken durchgeführt, um die Ausbeute und Effizienz des Prozesses zu erhöhen .

Wissenschaftliche Forschungsanwendungen

cis-12-Octadecensäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard in der Gaschromatographie zur Analyse von Fettsäuremethylestern verwendet. Es wird auch bei der Synthese verschiedener organischer Verbindungen eingesetzt[][4].

Biologie: Die Verbindung wird in Studien verwendet, die sich mit dem Lipidstoffwechsel und der Rolle von Fettsäuren in biologischen Systemen befassen[][4].

Medizin: Die Forschung hat ihre potenzielle Rolle bei der Modulation von Lipidprofilen und ihre Auswirkungen auf die Herz-Kreislauf-Gesundheit untersucht[][4].

Industrie: Es wird bei der Herstellung von Biodiesel und als Schmierstoffzusatz verwendet[][4].

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Stoffwechselwegen von Lipiden. Es kann in Zellmembranen eingebaut werden und beeinflusst so die Membranfluidität und -funktion. Die Verbindung kann auch metabolisiert werden, um Signalmoleküle zu erzeugen, die verschiedene physiologische Prozesse regulieren .

Wirkmechanismus

Target of Action

cis-12-Octadecenoic acid methyl ester is a monounsaturated C-18 fatty acid . It is a positional isomer of oleic acid

Mode of Action

It is known that the esterification of the carboxylic acid group with methanol enhances its lipophilic properties . This increased lipid solubility may influence its interaction with lipid membranes and other lipid-soluble molecules within the cell.

Biochemical Pathways

cis-12-Octadecenoic acid methyl ester is used in the study of lipid metabolism and the biochemical pathways involved in the conversion of fatty acids into their esterified forms . These processes are crucial for cellular energy storage and transport mechanisms .

Pharmacokinetics

Its enhanced lipid solubility due to esterification may influence its bioavailability and distribution within the body .

Result of Action

Given its role in lipid metabolism, it may influence cellular energy storage and transport mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-12-Octadecenoic acid methyl ester. For instance, its storage conditions can affect its stability . It is recommended to store it at -20°C . Furthermore, direct contact should be avoided, and it should be kept away from sources of ignition .

Biochemische Analyse

Biochemical Properties

cis-12-Octadecenoic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is lipase , which catalyzes the hydrolysis of ester bonds in lipids, releasing free fatty acids and glycerol. This interaction is essential for the mobilization of stored fats in adipose tissue. Additionally, cis-12-Octadecenoic acid methyl ester can be involved in the formation of lipid droplets within cells, interacting with proteins such as perilipin that coat these droplets and regulate lipid storage and release .

Cellular Effects

cis-12-Octadecenoic acid methyl ester influences various types of cells and cellular processes. In adipocytes, it promotes the storage of lipids by enhancing the formation of lipid droplets. In hepatocytes, it can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. Furthermore, cis-12-Octadecenoic acid methyl ester can impact cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy balance and metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of action of cis-12-Octadecenoic acid methyl ester involves its binding interactions with specific biomolecules. It can act as a ligand for peroxisome proliferator-activated receptors (PPARs) , which are nuclear receptors that regulate gene expression related to lipid metabolism. By activating PPARs, cis-12-Octadecenoic acid methyl ester can enhance the transcription of genes involved in fatty acid oxidation and energy expenditure. Additionally, it may inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase (ACC) , thereby reducing fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-12-Octadecenoic acid methyl ester can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation. Long-term studies have shown that cis-12-Octadecenoic acid methyl ester can have sustained effects on cellular function, including the maintenance of lipid homeostasis and energy balance .

Dosage Effects in Animal Models

The effects of cis-12-Octadecenoic acid methyl ester vary with different dosages in animal models. At low doses, it can promote lipid metabolism and energy expenditure without causing adverse effects. At high doses, it may lead to toxicity and adverse effects, such as liver damage and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

cis-12-Octadecenoic acid methyl ester is involved in several metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then subjected to β-oxidation in the mitochondria to produce energy. Additionally, it can be re-esterified to form triglycerides, which are stored in lipid droplets. The compound also interacts with cofactors such as coenzyme A (CoA) , which is essential for the activation and subsequent metabolism of fatty acids .

Transport and Distribution

Within cells and tissues, cis-12-Octadecenoic acid methyl ester is transported and distributed through various mechanisms. It can be transported by lipid transport proteins, such as fatty acid-binding proteins (FABPs) , which facilitate its movement within the cytoplasm. Additionally, it can be incorporated into lipoproteins, such as very-low-density lipoproteins (VLDLs) , for transport through the bloodstream to different tissues .

Subcellular Localization

The subcellular localization of cis-12-Octadecenoic acid methyl ester is primarily within lipid droplets and the endoplasmic reticulum. It can be targeted to these compartments through specific targeting signals and post-translational modifications. Within lipid droplets, it plays a role in lipid storage and mobilization, while in the endoplasmic reticulum, it is involved in lipid synthesis and processing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cis-12-Octadecenoic Acid methyl ester typically involves the esterification of octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of cis-12-Octadecenoic Acid methyl ester is often achieved through the transesterification of triglycerides found in natural oils. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield and efficiency of the process .

Analyse Chemischer Reaktionen

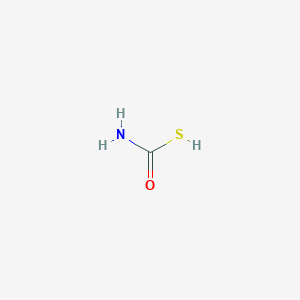

Arten von Reaktionen:

Oxidation: cis-12-Octadecensäuremethylester kann Oxidationsreaktionen eingehen, insbesondere an der Doppelbindung. Übliche Oxidationsmittel sind Kaliumpermanganat und Ozon.

Substitution: Die Estergruppe kann hydrolysiert werden, um die freie Säure und Methanol zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Ozon, Wasserstoffperoxid.

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.

Substitution: Salzsäure, Natriumhydroxid.

Hauptprodukte:

Oxidation: Epoxide, Diole.

Reduktion: Gesättigter Methylester.

Substitution: Freie Octadecensäure, Methanol.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ölsäuremethylester: Ein weiterer einfach ungesättigter Fettsäuremethylester, jedoch mit der Doppelbindung an der 9. Position.

Linolsäuremethylester: Ein mehrfach ungesättigter Fettsäuremethylester mit zwei Doppelbindungen an der 9. und 12. Position.

Stearinsäuremethylester: Ein gesättigter Fettsäuremethylester ohne Doppelbindungen.

Einzigartigkeit: cis-12-Octadecensäuremethylester ist aufgrund der Position seiner Doppelbindung am 12. Kohlenstoffatom einzigartig. Diese strukturelle Eigenschaft verleiht ihm besondere chemische und physikalische Eigenschaften, die ihn für bestimmte Anwendungen geeignet machen, die andere ähnliche Verbindungen möglicherweise nicht erfüllen können .

Eigenschaften

IUPAC Name |

methyl (Z)-octadec-12-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWAESDDOGRMOK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514104 | |

| Record name | Methyl (12Z)-octadec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-86-0 | |

| Record name | Methyl (12Z)-octadec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

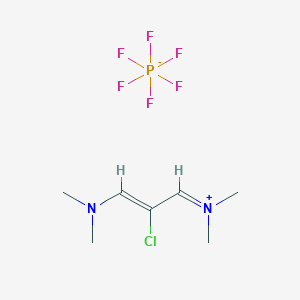

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

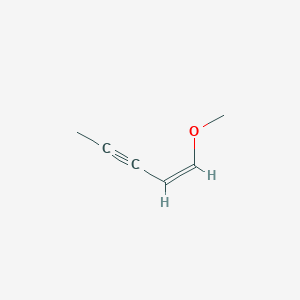

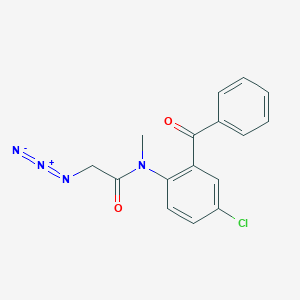

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.